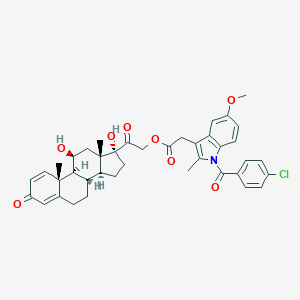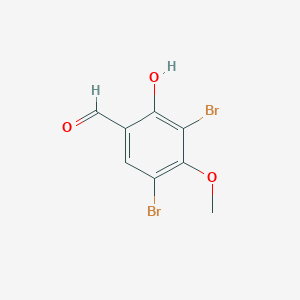
3-(4-Metoxifenil)ciclopentanona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La naltrexona-6-beta-ol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
La naltrexona-6-beta-ol ejerce sus efectos uniéndose a los receptores opioides, particularmente el receptor mu-opioide, con alta afinidad. Actúa como un antagonista neutral, bloqueando las acciones de ambos agonistas e inversos agonistas en el receptor . Esta unión evita los efectos eufóricos y analgésicos de los opioides, lo que la hace útil en el tratamiento de la dependencia de los opioides y afecciones relacionadas .
Análisis Bioquímico
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 3-(4-Methoxyphenyl)cyclopentanone is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxyphenyl)cyclopentanone may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)cyclopentanone may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-(4-Methoxyphenyl)cyclopentanone may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(4-Methoxyphenyl)cyclopentanone within cells and tissues are not yet fully understood. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(4-Methoxyphenyl)cyclopentanone and any effects on its activity or function are not yet fully understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La naltrexona-6-beta-ol se forma principalmente a través del metabolismo hepático de la naltrexona. La reducción enzimática del grupo cetona de la naltrexona da como resultado la formación de 6-beta-naltrexol . Este proceso involucra las enzimas hepáticas dihidrodiol deshidrogenasa .
Métodos de producción industrial
La producción industrial de naltrexona-6-beta-ol generalmente implica la síntesis de naltrexona seguida de su reducción enzimática. El proceso incluye:
Síntesis de Naltrexona: La naltrexona se sintetiza a través de una serie de reacciones químicas que comienzan con la tebaína u oripavina.
Reducción enzimática: La naltrexona se somete a reducción enzimática por las enzimas hepáticas dihidrodiol deshidrogenasa para formar naltrexona-6-beta-ol.
Análisis De Reacciones Químicas
Tipos de reacciones
La naltrexona-6-beta-ol experimenta varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse de nuevo a naltrexona.
Reducción: El grupo cetona en la naltrexona se reduce para formar naltrexona-6-beta-ol.
Sustitución: Puede sufrir reacciones de sustitución en los grupos hidroxilo.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Reducción enzimática utilizando enzimas hepáticas dihidrodiol deshidrogenasa.
Sustitución: Reactivos como los haluros de alquilo se pueden utilizar para reacciones de sustitución en los grupos hidroxilo.
Principales productos formados
Oxidación: Naltrexona.
Reducción: Naltrexona-6-beta-ol.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares
Naltrexona: El compuesto madre del cual se deriva la naltrexona-6-beta-ol.
Naloxona: Otro antagonista del receptor opioide con una estructura similar pero diferentes propiedades farmacocinéticas.
Nalorfina: Un antagonista opioide más antiguo con actividad agonista parcial.
Singularidad
La naltrexona-6-beta-ol es única debido a su alta selectividad por el receptor mu-opioide y su capacidad de actuar como un antagonista neutral . A diferencia de la naltrexona, que es un agonista inverso, la naltrexona-6-beta-ol no reduce la señalización basal del receptor mu-opioide, lo que resulta en un menor potencial para precipitar los síntomas de abstinencia de opioides .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGGHJBRCDSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555743 | |
| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116526-34-2 | |
| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)






![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)



